molecular formula C10H16O2 B11996347 2-Isopentyl-1,3-cyclopentanedione CAS No. 827-03-2

2-Isopentyl-1,3-cyclopentanedione

Cat. No.: B11996347
CAS No.: 827-03-2
M. Wt: 168.23 g/mol
InChI Key: TYOWQTJGWOMCML-UHFFFAOYSA-N
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Description

2-Isopentyl-1,3-cyclopentanedione is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of 1,3-cyclopentanediones, a structure known for its keto-enol tautomerism where the enol form is often more stable . Researchers value this scaffold and its alkyl-substituted derivatives as key intermediates in organic synthesis and for probing biological activities. Building on studies of similar compounds isolated from bioactive microbial metabolites, this derivative is investigated for its potential antimicrobial properties against a broad range of multidrug-resistant pathogens . Furthermore, the 1,3-cyclopentanedione core is recognized for its antioxidant potential, making it a candidate for studies in oxidative stress models . The addition of an isopentyl side chain may enhance lipophilicity, potentially influencing its bioavailability and interaction with biological membranes. Researchers utilize this compound in structure-activity relationship (SAR) studies to develop novel therapeutic agents for anticancer and antimicrobial applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

827-03-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(3-methylbutyl)cyclopentane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-7(2)3-4-8-9(11)5-6-10(8)12/h7-8H,3-6H2,1-2H3

InChI Key

TYOWQTJGWOMCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Synthesis of δ-Isopentyl Levulinic Acid Ester

The precursor ethyl 5-isopentyl-4-ketopentanoate can be synthesized via a three-step sequence:

  • Alkylation of diethyl succinate : Reaction of diethyl succinate with isopentyl bromide in the presence of a base such as sodium ethoxide yields ethyl 5-isopentyl-4-ketopentanoate. This step parallels the formation of ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate, where diethyl succinate reacts with an aryl nitrile.

  • Purification : The crude ester is typically extracted with ether, washed with water, and dried over MgSO₄.

  • Cyclization : The ester undergoes cyclization in the presence of sodium ethoxide in ethanol or toluene at reflux temperatures (110–120°C).

Key Reaction Parameters

ParameterValue/DescriptionSource
BaseSodium ethoxide (0.5–1.5 equiv)
SolventToluene or ethanol
Temperature110–120°C (reflux)
Reaction Time12–24 hours
Yield Range45–65% (based on analogous aryl cases)

The reaction proceeds via deprotonation of the α-hydrogen of the ketone, followed by nucleophilic attack on the ester carbonyl, forming the cyclopentanedione ring. Steric hindrance from the isopentyl group may necessitate longer reaction times compared to aryl-substituted analogs.

Alkylation of 1,3-Cyclopentanedione

Direct alkylation of 1,3-cyclopentanedione offers a streamlined route to 2-isopentyl derivatives. This method, exemplified by the synthesis of 2,2-dimethyl-1,3-cyclopentanedione, involves the reaction of the dione with isopentyl halides under basic conditions.

Mechanistic Pathway

  • Enolate Formation : Deprotonation of 1,3-cyclopentanedione using KOH or NaH generates a resonance-stabilized enolate.

  • Alkylation : The enolate attacks isopentyl iodide or bromide, forming the monoalkylated product.

  • Acid Workup : Hydrolysis with HCl eliminates residual base and neutralizes the reaction mixture.

Optimization Considerations

  • Base Selection : Potassium hydroxide in dioxane/water mixtures provides higher yields (up to 93%) compared to sodium hydride in DMF.

  • Solvent System : Biphasic dioxane/water enhances reaction efficiency by facilitating phase transfer of the enolate.

  • Stoichiometry : A 1:1.1 molar ratio of dione to isopentyl iodide minimizes di-alkylation byproducts.

Comparative Reaction Conditions

ConditionProtocol AProtocol B
BaseKOHNaOH
SolventDioxane/waterDMF
TemperatureReflux (100°C)0°C to room temp
Yield68–93%36%

Protocol A, utilizing refluxing dioxane/water, is preferred for 2-isopentyl-1,3-cyclopentanedione synthesis due to its superior yield and scalability.

ParameterValue/DescriptionSource
Catalyst10% Pd/C or Zn dust
SolventAcetic acid or ethanol
Pressure/Temp1 atm H₂, 25°C (Pd/C) or reflux (Zn)
Yield70–85% (estimated)

This method’s viability depends on the accessibility of the unsaturated precursor, which may require multi-step synthesis.

Comparative Analysis of Methods

Advantages and Limitations

MethodProsCons
Base-PromotedHigh regioselectivity; scalableRequires ester precursor synthesis
Cyclization
AlkylationDirect functionalization; high yieldRisk of over-alkylation
HydrogenationMild conditions; avoids strong basesLimited precursor availability

Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-1,3-cyclopentanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.

    Substitution: The isopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted cyclopentanediones.

Scientific Research Applications

2-Isopentyl-1,3-cyclopentanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopentyl-1,3-cyclopentanedione involves its interaction with various molecular targets. The diketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This can lead to the formation of stable adducts, which can modulate the activity of enzymes or other proteins. The isopentyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: 2-Isopentyl: The bulky isopentyl group likely increases hydrophobicity compared to smaller substituents (e.g., methyl or ethyl). This may enhance lipid solubility and influence applications in organic synthesis or material science . 2-Methyl: The compact methyl group results in a lower molecular weight (112.12) and higher melting point (212–216°C), suggesting greater crystallinity .
  • Spectroscopic Properties :

    • 4-Hexyl-1,3-cyclopentanedione exhibits distinct UV absorption peaks (207, 220, 246 nm), which may correlate with extended conjugation or substituent electronic effects . Similar studies for 2-isopentyl are lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopentyl-1,3-cyclopentanedione, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 1,3-cyclopentanedione as the core structure. Introduce the isopentyl group via alkylation using reagents like isopentyl bromide or chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

  • Step 2 : Optimize reaction conditions by varying solvent polarity (e.g., toluene vs. dichloromethane), temperature (room temperature vs. reflux), and stoichiometry of the alkylating agent.

  • Step 3 : Monitor reaction progress using TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Key Data : For analogous compounds like 2-methyl derivatives, yields range from 60–85% depending on solvent and catalyst .

    • Table 1 : Synthetic Conditions for Alkylated Cyclopentanediones
DerivativeCatalystSolventTemp. (°C)Yield (%)
2-Methyl (Ref.)AlCl₃Toluene11082
2-Ethyl (Ref.)AlCl₃CH₂Cl₂2575

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the isopentyl group’s methyl branches (δ 0.8–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂) and the cyclopentanedione carbonyls (δ 200–220 ppm in ¹³C) .
  • IR Spectroscopy : Confirm diketone C=O stretches (~1700–1750 cm⁻¹) and alkyl C-H stretches (~2800–3000 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ at m/z 183.15 (calculated for C₁₀H₁₄O₂) .

Q. How does the isopentyl substituent affect the compound’s physical properties compared to other alkyl derivatives?

  • Methodology :

  • Compare solubility, melting point, and stability with smaller alkyl derivatives (e.g., 2-methyl, 2-ethyl).
  • Example : Larger alkyl groups like isopentyl increase hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing lipid bilayer permeability in biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound across studies?

  • Methodology :

  • Step 1 : Replicate experiments using standardized protocols (e.g., reagent purity ≥98%, inert atmosphere).
  • Step 2 : Analyze side products via LC-MS to identify competing reactions (e.g., over-alkylation or diketone decomposition) .
  • Step 3 : Use statistical tools (e.g., ANOVA) to quantify variability caused by catalysts or solvents.
  • Key Insight : Inconsistent yields in alkylation reactions often stem from trace moisture deactivating Lewis acid catalysts .

Q. What strategies optimize regioselectivity in the alkylation of 1,3-cyclopentanedione derivatives?

  • Methodology :

  • Steric Control : Bulkier alkylating agents (e.g., isopentyl vs. methyl) favor substitution at less hindered positions.
  • Electronic Control : Electron-withdrawing groups on the diketone direct alkylation to specific carbons.
  • Example : For 2-isopentyl derivatives, pre-coordinating the diketone to AlCl₃ before adding the alkylating agent improves selectivity .

Q. How can mechanistic studies elucidate the reaction pathway for introducing the isopentyl group?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states to predict favored alkylation sites .
  • Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate and characterize enolate intermediates .

Data Contradiction Analysis

Q. How should conflicting data on the biological activity of this compound be resolved?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., cell line viability, compound concentration ranges).
  • Step 2 : Compare purity profiles (HPLC ≥95%) to rule out impurities as confounding factors .
  • Step 3 : Conduct meta-analyses of published data to identify trends (e.g., dose-dependent vs. threshold effects) .

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